3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one
CAS No.: 2097927-56-3
Cat. No.: VC6324238
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097927-56-3 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.298 |
| IUPAC Name | 3-(3-methoxypiperidine-1-carbonyl)-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C13H18N2O3/c1-14-7-4-6-11(12(14)16)13(17)15-8-3-5-10(9-15)18-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
| Standard InChI Key | QZENDFAVVXWDMQ-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC |
Introduction
Synthesis and Preparation
The synthesis of compounds like 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of a pyridinone precursor with a methoxypiperidine derivative. This could involve carbonylation reactions or amide bond formation, depending on the specific starting materials.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Formation of Pyridinone Core | Heating in solvent (e.g., DMF) | Pyridine derivatives, carbonyl sources |
| 2. Introduction of Methoxypiperidine Moiety | Coupling reaction (e.g., amide coupling) | Methoxypiperidine derivatives, coupling agents |
Biological Activity and Potential Applications
Pyridinone and piperidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties. For example, pyridone compounds have been explored for their potential in treating Alzheimer's disease . Similarly, piperidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets.
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